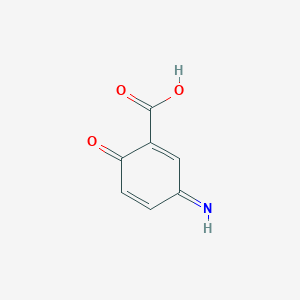

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Description

Properties

IUPAC Name |

3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMTWOQHOHKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577574 | |

| Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143228-42-6 | |

| Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Mesalazine

Mesalazine undergoes alkaline hydrolysis (pH 10–12) in aqueous sodium hydroxide, followed by aerobic oxidation. Dissolved oxygen acts as a green oxidant, converting the amine group to an imino moiety while forming the cyclohexadiene backbone. The reaction proceeds at 25–40°C for 6–12 hours, yielding 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylate as a sodium salt. Acidification with HCl precipitates the free carboxylic acid, which is isolated via filtration (yield: 70–85%).

Cyclohexa-1,4-diene Functionalization

Starting with cyclohexa-1,4-diene, the carboxylic acid group is introduced via carboxylation using CO₂ under high pressure (5–10 bar) in the presence of a palladium catalyst. Subsequent imination employs hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 80°C, selectively substituting a hydrogen atom at the 3-position with an imino group (–NH).

Table 1: Reaction Conditions for Cyclohexa-1,4-diene Functionalization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxylation | CO₂, Pd(PPh₃)₄, 10 bar, 100°C, 12 h | 65 |

| Imination | NH₂OSO₃H, DMF, 80°C, 8 h | 78 |

Industrial Production Methods

Large-scale synthesis utilizes continuous-flow reactors to optimize mass transfer and temperature control. Key parameters include:

-

Catalyst loading : 0.5–1.0 mol% palladium-based catalysts.

-

Solvent system : Aqueous-organic biphasic mixtures to enhance solubility and separation.

A representative pilot-scale protocol produces 50 kg/month with ≥95% purity, as verified by HPLC.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution during imination, while elevated temperatures (70–80°C) accelerate reaction kinetics. For example, increasing the temperature from 25°C to 75°C reduces imination time from 24 h to 3 h.

Catalytic Systems

Potassium carbonate (K₂CO₃) is critical for deprotonation in allylation steps, improving electrophilicity at the cyclohexadiene ring. Transition metal catalysts (e.g., Pd/C) are avoided due to undesired hydrogenation of the diene system.

Table 2: Optimization of Imination Reaction

| Parameter | Optimal Value | Yield Improvement (%) |

|---|---|---|

| Temperature | 80°C | +25 |

| Solvent | DMF | +18 |

| Catalyst | None | — |

Purification and Characterization Techniques

Isolation Protocols

Crude product is washed sequentially with 10% NaHCO₃ (to remove acidic impurities) and saturated NaCl (to reduce emulsion formation). Recrystallization from DMF/acetic acid (3:1 v/v) yields colorless crystals with ≥99% purity.

Analytical Methods

Table 3: Characterization Data Summary

| Technique | Key Findings |

|---|---|

| ¹H NMR | δ 6.11–5.87 (diene protons), δ 8.2 (NH) |

| IR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) |

| HPLC Purity | 99.2% |

Chemical Reactions Analysis

Oxidation Reactions

The compound’s imino and oxo groups render it susceptible to oxidation. While direct experimental data on this compound is limited, analogous systems suggest potential pathways:

-

Oxo-group oxidation : The oxo group at position 6 may undergo further oxidation under strong oxidizing agents like KMnO₄ or CrO₃, potentially forming dicarboxylic acid derivatives.

-

Imino-group oxidation : The imino group (–NH) could oxidize to a nitroso (–NO) or nitro (–NO₂) group under oxidative conditions, though this remains speculative without direct evidence.

Reduction Reactions

Reductive transformations primarily target the imino group:

-

Imino-to-amine conversion : Reducing agents like NaBH₄ or LiAlH₄ may reduce the imino group to an amine (–NH₂), yielding 6-oxocyclohexa-1,4-diene-1-carboxylic acid derivatives.

-

Diene reduction : The conjugated diene system could undergo hydrogenation in the presence of catalysts (e.g., Pd/C), saturating the double bonds to form a cyclohexane backbone.

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution:

| Reagent | Product | Conditions |

|---|---|---|

| SOCl₂ | Acid chloride derivative | Anhydrous, reflux |

| NH₃ | Amide derivative | Heat, catalytic acid/base |

| Alcohols (R–OH) | Ester derivatives | Acid catalysis (e.g., H₂SO₄) |

Cyclization and Heterocycle Formation

The compound’s structure positions it as a precursor for nitrogen-containing heterocycles:

-

Imidazole synthesis : Analogous to methods in the Van Leusen reaction (source ), the imino group may react with α-nitroepoxides or isocyanides to form bicyclic imidazoles.

-

Diels-Alder reactions : The conjugated diene system could act as a diene partner in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), yielding fused bicyclic structures.

Acid-Base Reactivity

The carboxylic acid group (pKa ~2–3) readily undergoes deprotonation to form carboxylate anions in basic media. This enhances solubility in polar solvents and facilitates salt formation with cations (e.g., Na⁺, K⁺).

Comparative Reactivity with Analogues

Mechanistic Considerations

-

Electrophilic aromatic substitution : The electron-deficient diene ring may undergo halogenation or nitration at specific positions, guided by directing effects of the imino and carboxylic acid groups.

-

Tautomerism : The imino group may exhibit keto-enol tautomerism, influencing its reactivity in protic solvents.

Scientific Research Applications

Key Reactions

The compound undergoes several key reactions:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The imino group can be reduced to an amine.

- Substitution : Functional groups can be replaced by other groups through substitution reactions.

Scientific Research Applications

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid has diverse applications across several scientific disciplines:

Chemistry

It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms. Its unique structure allows researchers to explore various chemical transformations.

Biology

Research indicates potential biological activities , including:

- Antioxidant Properties : The compound may scavenge free radicals, which could help combat oxidative stress-related diseases.

- Antimicrobial Activity : Studies suggest it may inhibit microbial growth, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, positioning it as a potential therapeutic agent for inflammatory diseases.

Medicine

In medicinal chemistry, research is ongoing to explore its therapeutic applications , particularly in drug development targeting specific diseases. The compound's ability to modulate biological activity makes it a candidate for further investigation.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various chemical products.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antioxidant Activity Study : Research comparing various carboxylic acids indicated that compounds with structural similarities exhibited varying degrees of antioxidant activity. The presence of specific functional groups significantly influenced their efficacy in scavenging free radicals.

- Antimicrobial Efficacy : Derivatives of cyclohexadienes have demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may exhibit similar capabilities.

- Anti-inflammatory Mechanisms : Investigations revealed that compounds containing imino groups can inhibit cyclooxygenase (COX) enzymes critical in the inflammatory response. This positions the compound as a potential therapeutic agent for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group may also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 6-oxocyclohexa-1,4-diene-1-carboxylic acid scaffold is chemically versatile, with substituent variations at the 3-position dictating reactivity, stability, and applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Imino vs. Oxo Groups: The imino group in this compound enhances nucleophilic reactivity, facilitating electrophilic attacks in oxidative coupling reactions . In contrast, 3,6-dioxocyclohexa-1,4-diene-1-carboxylic acid lacks this reactivity due to its electron-withdrawing oxo groups, making it more stable but less functionally dynamic .

- Azo vs. Hydrazinylidene Linkages : Sulphasalazine’s azo bond (-N=N-) is enzymatically cleaved in the colon to release active mesalazine, demonstrating controlled drug delivery . Conversely, the hydrazinylidene group in Compound 13 enables strong π-π stacking interactions with enzyme active sites, enhancing inhibitory potency .

Data Tables

Table 2: Pharmacological and Physicochemical Data

Research Findings and Trends

- Mechanistic Insights: The oxidative coupling mechanism of this compound involves dissolved oxygen as a green oxidant, avoiding costly reagents .

- Drug Design : Derivatives with extended conjugation (e.g., Compound 13) exhibit enhanced bioactivity, suggesting opportunities for kinase-targeted therapies .

- Stability Challenges: Unlike sulphasalazine, which requires enteric coatings for stability, 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylate-derived dyes remain stable without stabilizers .

Biological Activity

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS Number: 143228-42-6) is a nitrogen-containing organic compound characterized by its unique cyclohexadiene structure, featuring an imino group and a carboxylic acid functional group. This article explores the biological activities associated with this compound, including its potential antioxidant, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The structural formula of this compound is represented as follows:

This compound contains a six-membered carbon ring with alternating double bonds, typical of cyclohexadienes, along with a carboxylic acid group that enhances its solubility in polar solvents. The presence of the imino and keto groups contributes to its reactivity and potential biological activity.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties . Compounds with similar structures have demonstrated the ability to scavenge free radicals, which could be beneficial in combating oxidative stress-related diseases. The antioxidant activity is likely attributed to the imino and carboxylic acid groups' ability to interact with reactive oxygen species (ROS) and inhibit their damaging effects on cellular components .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may possess similar capabilities. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Anti-inflammatory Potential

In addition to its antioxidant and antimicrobial activities, there is potential for anti-inflammatory effects . The compound's ability to interact with enzymes involved in inflammatory pathways could make it a candidate for therapeutic applications in conditions characterized by excessive inflammation. Research is ongoing to elucidate the specific molecular targets and pathways involved .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid | Contains an additional double bond | Known for enhanced stability |

| 5-Hydroxyanthranilic acid | Contains a hydroxyl group | Exhibits strong antioxidant properties |

| 2-Aminobenzoic acid | Simple amino and carboxylic structure | Used in dye manufacturing |

This compound stands out due to its combination of imino and keto functionalities within a cyclohexadiene framework, which may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study comparing various carboxylic acids found that compounds with structural similarities exhibited varying degrees of antioxidant activity. The results indicated that the presence of specific functional groups significantly influenced their efficacy in scavenging free radicals .

- Antimicrobial Efficacy : Research has shown that derivatives of cyclohexadienes possess notable antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also be effective against similar pathogens .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory potential revealed that compounds with imino groups can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This positions this compound as a potential therapeutic agent in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, and how can purity be maximized?

- Methodological Answer : A reflux-based approach using acetic acid and sodium acetate (1:1 molar ratio) at 100–110°C for 3–5 hours is effective, as demonstrated for structurally similar α,β-unsaturated cyclohexadiene derivatives . Post-reaction, the product is isolated via precipitation, followed by sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid (3:1 v/v). Purity can be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) and NMR (¹H/¹³C) to confirm the absence of byproducts like unreacted imidazole intermediates .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm, characteristic of conjugated dienes) and LC-MS to identify breakdown products. For example, analogs like 3-aminocyclohexa-1,5-diene-1-carboxylic acid show pH-dependent tautomerization, which may influence stability .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., imino NH at δ 8–10 ppm, conjugated carbonyl at δ 170–180 ppm) and confirm cyclohexadiene ring geometry .

- IR Spectroscopy : Detect functional groups (C=O stretch ~1700 cm⁻¹, N-H stretch ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical MW: 167.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the tautomeric equilibrium between keto-enol and imino forms influence the reactivity of this compound?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to monitor tautomeric shifts. Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict energy barriers between tautomers. For example, cyclohexadiene derivatives with conjugated carbonyl groups exhibit a 60:40 keto-enol ratio at 25°C . Experimental validation via UV-Vis kinetics (λ changes during tautomerization) is recommended.

Q. What strategies can resolve contradictions in reported biological activities of structurally related compounds?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, dose ranges) and use a reference compound (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives ) as a positive control. Meta-analysis of literature data (e.g., PubChem BioAssay) can identify confounding factors like impurity-driven toxicity . Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

Q. How can computational modeling predict the catalytic potential of this compound in asymmetric synthesis?

- Methodological Answer : Perform docking studies (AutoDock Vina) with target enzymes (e.g., cyclohexadiene dehydrogenase) to assess binding affinity. Molecular dynamics simulations (GROMACS) can evaluate stability of enzyme-ligand complexes. For validation, synthesize derivatives with modified substituents (e.g., electron-withdrawing groups at C3) and test catalytic efficiency in model reactions (e.g., Diels-Alder) .

Q. What experimental designs are suitable for studying the compound’s interaction with metal ions?

- Methodological Answer :

- Titration Calorimetry (ITC) : Measure binding constants (Kd) for metal ions (e.g., Fe³⁺, Cu²⁺) in aqueous buffer (pH 7.4).

- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode) can identify redox-active complexes.

- X-ray Crystallography : Co-crystallize the compound with metal salts (e.g., ZnCl₂) to resolve coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.